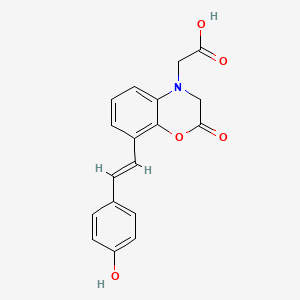

Aldose reductase-IN-5

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular |

C18H15NO5 |

|---|---|

Peso molecular |

325.3 g/mol |

Nombre IUPAC |

2-[8-[(E)-2-(4-hydroxyphenyl)ethenyl]-2-oxo-3H-1,4-benzoxazin-4-yl]acetic acid |

InChI |

InChI=1S/C18H15NO5/c20-14-8-5-12(6-9-14)4-7-13-2-1-3-15-18(13)24-17(23)11-19(15)10-16(21)22/h1-9,20H,10-11H2,(H,21,22)/b7-4+ |

Clave InChI |

VYIPBSOCLBYEIE-QPJJXVBHSA-N |

SMILES isomérico |

C1C(=O)OC2=C(C=CC=C2N1CC(=O)O)/C=C/C3=CC=C(C=C3)O |

SMILES canónico |

C1C(=O)OC2=C(C=CC=C2N1CC(=O)O)C=CC3=CC=C(C=C3)O |

Origen del producto |

United States |

Foundational & Exploratory

Aldose Reductase-IN-5: A Technical Guide on the Mechanism of Action

Disclaimer: Publicly available scientific literature and databases did not yield specific information on a compound designated "Aldose reductase-IN-5". Therefore, this document provides a comprehensive overview of the mechanism of action of Aldose Reductase inhibitors as a class, drawing upon extensive research in the field. The quantitative data and specific experimental protocols are representative examples for a hypothetical potent aldose reductase inhibitor.

Introduction to Aldose Reductase and Its Inhibition

Aldose reductase (AR), a key enzyme in the polyol pathway, catalyzes the NADPH-dependent reduction of glucose to sorbitol.[1][2][3][4] Under normoglycemic conditions, this pathway is a minor route for glucose metabolism. However, in hyperglycemic states, such as diabetes mellitus, the increased flux of glucose through the polyol pathway leads to the accumulation of intracellular sorbitol.[4][5][6] This accumulation, coupled with the consumption of NADPH, induces osmotic and oxidative stress, contributing to the pathogenesis of diabetic complications like neuropathy, nephropathy, retinopathy, and cataract formation.[3][5][7] Furthermore, aldose reductase is implicated in inflammatory processes through its role in reducing lipid-derived aldehydes and mediating inflammatory signaling cascades.[6]

Aldose Reductase Inhibitors (ARIs) are a class of compounds designed to block the active site of aldose reductase, thereby preventing the conversion of glucose to sorbitol and mitigating the downstream pathological effects. This guide explores the core mechanism of action of such inhibitors, exemplified by the hypothetical "this compound".

Core Mechanism of Action

The primary mechanism of action of aldose reductase inhibitors is the competitive or non-competitive inhibition of the aldose reductase enzyme. By binding to the enzyme, often at its active site or allosteric sites, these inhibitors prevent the substrate (glucose) from binding and being reduced to sorbitol.[8] This action directly counteracts the metabolic imbalances caused by hyperglycemia.

Attenuation of the Polyol Pathway

The central effect of ARIs is the normalization of the polyol pathway flux. By inhibiting aldose reductase, these compounds prevent the accumulation of sorbitol, thereby reducing intracellular osmotic stress.[5][6] This is particularly crucial in insulin-independent tissues such as the lens, retina, and peripheral nerves, which are prone to sorbitol-induced damage.[1]

Reduction of Oxidative Stress

The activity of aldose reductase consumes NADPH, a critical cofactor for glutathione (B108866) reductase, which is essential for regenerating the cellular antioxidant glutathione (GSH).[5] By inhibiting aldose reductase, ARIs spare NADPH, allowing for the maintenance of GSH levels and enhancing the cell's capacity to neutralize reactive oxygen species (ROS).[5] This reduction in oxidative stress is a key component of the therapeutic effect of ARIs.

Modulation of Inflammatory Signaling

Aldose reductase is also involved in the reduction of lipid aldehydes, which can act as signaling molecules in inflammatory pathways. The product of the reduction of glutathione-conjugated 4-hydroxynonenal (B163490) (HNE-GSH), catalyzed by AR, can activate protein kinase C (PKC) and subsequently the transcription factor NF-κB, leading to the expression of pro-inflammatory cytokines.[6][9] By inhibiting AR, ARIs can dampen these inflammatory responses.[6]

Signaling Pathways

The inhibitory action on aldose reductase impacts several critical signaling pathways implicated in diabetic complications and inflammation.

Quantitative Data

The following table summarizes hypothetical quantitative data for a representative aldose reductase inhibitor, "AR-IN-X".

| Parameter | Value | Method | Reference |

| IC50 (Human Aldose Reductase) | 25 nM | Recombinant Enzyme Assay | Hypothetical Data |

| IC50 (Rat Lens Aldose Reductase) | 40 nM | Tissue Homogenate Assay | Hypothetical Data |

| Selectivity (vs. Aldehyde Reductase) | >400-fold | Recombinant Enzyme Assays | Hypothetical Data |

| Sorbitol Reduction (Rat Sciatic Nerve) | 65% at 10 mg/kg | In vivo Diabetic Rat Model | Hypothetical Data |

| Nerve Conduction Velocity Improvement | 30% at 10 mg/kg | In vivo Diabetic Rat Model | Hypothetical Data |

Experimental Protocols

Detailed methodologies are crucial for the evaluation of aldose reductase inhibitors.

Recombinant Human Aldose Reductase (rhAR) Inhibition Assay

Objective: To determine the in vitro potency (IC50) of the inhibitor against purified human aldose reductase.

Protocol:

-

Expression and Purification: Human aldose reductase is expressed in E. coli and purified using affinity chromatography.

-

Assay Buffer: 0.1 M sodium phosphate (B84403) buffer (pH 6.2).

-

Reaction Mixture: The assay is performed in a 96-well plate. Each well contains:

-

150 µL of assay buffer

-

10 µL of NADPH (0.1 mM final concentration)

-

10 µL of the inhibitor at various concentrations (or vehicle control)

-

10 µL of purified rhAR enzyme

-

-

Incubation: The mixture is pre-incubated for 10 minutes at room temperature.

-

Reaction Initiation: The reaction is initiated by adding 20 µL of the substrate, DL-glyceraldehyde (1 mM final concentration).

-

Measurement: The rate of NADPH oxidation is monitored by measuring the decrease in absorbance at 340 nm over 5 minutes using a plate reader.

-

Calculation: The percentage of inhibition is calculated for each inhibitor concentration, and the IC50 value is determined by non-linear regression analysis.

In Vivo Efficacy in a Streptozotocin (B1681764) (STZ)-Induced Diabetic Rat Model

Objective: To assess the in vivo efficacy of the inhibitor in reducing tissue sorbitol levels and improving nerve function in a diabetic animal model.

Protocol:

-

Induction of Diabetes: Male Sprague-Dawley rats are rendered diabetic by a single intraperitoneal injection of streptozotocin (STZ). Blood glucose levels are monitored to confirm diabetes.

-

Treatment: Diabetic rats are treated daily with the inhibitor (e.g., 10 mg/kg via oral gavage) or vehicle for a period of 4-8 weeks.

-

Nerve Conduction Velocity (NCV) Measurement: At the end of the treatment period, motor NCV of the sciatic nerve is measured under anesthesia using stimulating and recording electrodes.

-

Tissue Collection: Following NCV measurement, animals are euthanized, and tissues (sciatic nerve, lens, retina) are rapidly dissected and frozen.

-

Sorbitol Measurement: Tissue sorbitol levels are quantified using gas chromatography-mass spectrometry (GC-MS) or an enzymatic assay.

-

Statistical Analysis: Data from the treated group are compared to the vehicle-treated diabetic group and a non-diabetic control group using appropriate statistical tests (e.g., ANOVA).

Conclusion

Aldose reductase inhibitors represent a promising therapeutic strategy for the management of diabetic complications and potentially other inflammatory conditions. Their mechanism of action is centered on the inhibition of the polyol pathway, leading to a reduction in osmotic and oxidative stress, and the modulation of inflammatory signaling. The development and validation of potent and selective inhibitors, such as the conceptual "this compound", rely on a robust understanding of these mechanisms and the application of rigorous in vitro and in vivo experimental models. Further research into this class of compounds is warranted to fully realize their therapeutic potential.

References

- 1. Aldose reductase - Wikipedia [en.wikipedia.org]

- 2. Aldose Reductase | Encyclopedia MDPI [encyclopedia.pub]

- 3. In Search of Differential Inhibitors of Aldose Reductase [mdpi.com]

- 4. Physiological and Pathological Roles of Aldose Reductase [mdpi.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. ALDOSE REDUCTASE: New Insights for an Old Enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Aldose Reductase as a Key Target in the Prevention and Treatment of Diabetic Retinopathy: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Aldose Reductase Inhibition by Orthosiphon stamineus Extracts and Constituents Suggests Antioxidant Potential [mdpi.com]

Synthesis and Characterization of Aldose Reductase Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aldose reductase (AR), the initial and rate-limiting enzyme in the polyol pathway, has been a significant therapeutic target for mitigating diabetic complications.[1] This technical guide provides an in-depth overview of the synthesis and characterization of aldose reductase inhibitors (ARIs), with a specific focus on Fidarestat (B1672664) as a representative compound. It details experimental protocols for synthesis and characterization, presents quantitative data in structured tables, and utilizes visualizations to illustrate key pathways and workflows. This document is intended to serve as a comprehensive resource for researchers and professionals involved in the discovery and development of novel ARIs.

Introduction to Aldose Reductase and its Inhibition

Aldose reductase (EC 1.1.1.21) is a cytosolic, NADPH-dependent oxidoreductase that catalyzes the reduction of a wide range of aldehydes, including the conversion of glucose to sorbitol.[1] Under normoglycemic conditions, this pathway is minor. However, in hyperglycemic states, the increased flux through the polyol pathway leads to the accumulation of sorbitol. This accumulation, along with the concomitant depletion of NADPH and subsequent oxidative stress, is implicated in the pathogenesis of long-term diabetic complications such as neuropathy, nephropathy, retinopathy, and cataracts.[2]

The inhibition of aldose reductase is a promising therapeutic strategy to prevent or ameliorate these complications.[2] Numerous ARIs have been developed and can be broadly categorized into classes such as carboxylic acid derivatives (e.g., Epalrestat), spirohydantoins (e.g., Sorbinil, Fidarestat), and phenolic derivatives.[3] This guide will focus on the synthesis and characterization of these inhibitors.

Aldose Reductase Signaling Pathway

The pathological effects of increased aldose reductase activity are multifaceted. The accumulation of sorbitol creates osmotic stress within cells.[4] The increased consumption of NADPH by AR limits the regeneration of reduced glutathione (B108866) (GSH), a critical antioxidant, thereby increasing cellular susceptibility to oxidative damage.[5] Furthermore, the subsequent oxidation of sorbitol to fructose (B13574) by sorbitol dehydrogenase increases the NADH/NAD+ ratio, which can lead to the formation of advanced glycation end products (AGEs) and activation of protein kinase C (PKC), both contributing to cellular dysfunction.

Synthesis of Aldose Reductase Inhibitors

The synthesis of ARIs often involves multi-step chemical reactions. A general workflow for the synthesis of spirohydantoin-based inhibitors like Fidarestat is presented below.

General Synthesis Workflow for Spirohydantoin ARIs

The synthesis of spirohydantoin ARIs typically begins with a substituted chromanone, which undergoes a Bucherer-Bergs reaction or a related hydantoin (B18101) synthesis protocol.

Experimental Protocol: Synthesis of Fidarestat (Representative Example)

The synthesis of Fidarestat, (2S,4S)-6-fluoro-2',5'-dioxospiro[chroman-4,4'-imidazolidine]-2-carboxylic acid, is a multi-step process. While the precise, proprietary industrial synthesis is not fully public, a plausible laboratory-scale synthesis based on published literature for similar spirohydantoin ARIs is outlined below.[6][7]

Step 1: Synthesis of 6-fluoro-4-chromanone This starting material can be synthesized from 4-fluorophenol (B42351) and crotonic acid via a Pechmann condensation followed by cyclization.

Step 2: Formation of the Spirohydantoin Ring The 6-fluoro-4-chromanone is subjected to a Bucherer-Bergs reaction.

-

Materials: 6-fluoro-4-chromanone, potassium cyanide (KCN), ammonium (B1175870) carbonate ((NH4)2CO3), ethanol, water.

-

Procedure:

-

A mixture of 6-fluoro-4-chromanone, KCN, and (NH4)2CO3 in a sealed vessel with ethanol/water is heated.

-

The reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled, and the crude spirohydantoin product precipitates.

-

The precipitate is filtered, washed, and dried.

-

Step 3: Resolution of Enantiomers The product from Step 2 is a racemic mixture. The desired (4S)-enantiomer is resolved using chiral chromatography or by forming diastereomeric salts with a chiral resolving agent, followed by separation and hydrolysis.

Step 4: Introduction of the Carboxylic Acid Group This step is a simplification for illustrative purposes, as the actual synthesis is more complex. The resolved spirohydantoin is then further modified to introduce the carboxylic acid at the 2-position of the chroman ring.

Step 5: Purification The final product is purified by recrystallization or column chromatography to yield Fidarestat of high purity.

Characterization of Aldose Reductase Inhibitors

The characterization of a newly synthesized ARI is crucial to confirm its identity, purity, and biological activity.

Physicochemical Characterization

Standard analytical techniques are employed to determine the structure and purity of the synthesized compound.

Table 1: Physicochemical Characterization Data for Fidarestat

| Parameter | Method | Typical Result |

| Molecular Formula | Mass Spectrometry | C13H9FN2O5 |

| Molecular Weight | Mass Spectrometry | 292.22 g/mol |

| Melting Point | Melting Point Apparatus | 238-240 °C |

| ¹H NMR | NMR Spectroscopy | Peaks corresponding to the protons on the chroman and imidazolidine (B613845) rings. |

| ¹³C NMR | NMR Spectroscopy | Peaks corresponding to the carbons of the core structure. |

| Mass Spectrum | ESI-MS | [M-H]⁻ ion at m/z 291.04 |

| Purity | HPLC | >98% |

Biological Characterization: In Vitro Aldose Reductase Inhibition Assay

The inhibitory potency of the synthesized compound against aldose reductase is determined using an in vitro enzyme assay.

Experimental Protocol: Aldose Reductase Activity Assay

-

Source of Enzyme: Recombinant human aldose reductase or aldose reductase isolated from rat lens or kidney.[8]

-

Substrate: DL-Glyceraldehyde or Glucose.

-

Cofactor: NADPH.

-

Principle: The activity of aldose reductase is measured by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+.

-

Procedure:

-

Prepare a reaction mixture containing phosphate (B84403) buffer, NADPH, and the test compound (ARI) at various concentrations.

-

Initiate the reaction by adding the substrate (e.g., DL-glyceraldehyde).

-

Monitor the change in absorbance at 340 nm over time using a spectrophotometer.

-

Calculate the initial reaction velocity.

-

The concentration of the inhibitor that causes 50% inhibition of the enzyme activity (IC50) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Table 2: In Vitro Biological Activity of Selected Aldose Reductase Inhibitors

| Compound | Aldose Reductase IC50 (µM) | Reference |

| Fidarestat | 0.003 - 0.02 | [9][10] |

| Sorbinil | 0.3 | [11] |

| Epalrestat | 0.02 - 0.2 | [10] |

| Oxidative deaminated metabolite of Fidarestat | 0.44 | [12] |

In Vivo Characterization

The efficacy of ARIs is further evaluated in animal models of diabetes.

Experimental Protocol: Sorbitol Accumulation in Sciatic Nerve of Diabetic Rats

-

Animal Model: Streptozotocin (STZ)-induced diabetic rats.

-

Procedure:

-

Induce diabetes in rats by a single intraperitoneal injection of STZ.

-

Treat diabetic rats with the test ARI orally for a specified period (e.g., 10 weeks).[9]

-

At the end of the treatment period, sacrifice the animals and dissect the sciatic nerves.

-

Measure the sorbitol content in the sciatic nerve using gas chromatography-mass spectrometry (GC-MS) or an enzymatic assay.

-

Compare the sorbitol levels in treated diabetic rats with those in untreated diabetic and non-diabetic control rats.

-

Table 3: In Vivo Efficacy of Fidarestat in STZ-Diabetic Rats

| Parameter | Control | Diabetic (Untreated) | Diabetic + Fidarestat (1 mg/kg) | Diabetic + Fidarestat (4 mg/kg) |

| Sciatic Nerve Sorbitol (nmol/mg) | ~1 | ~10-12 | Significantly Reduced | Significantly Reduced |

| Sciatic Nerve Fructose (nmol/mg) | ~2 | ~15-18 | Significantly Reduced | Significantly Reduced |

| Nerve Blood Flow (mL/min/100g) | ~20 | ~10 | Significantly Improved | Significantly Improved |

Note: The values in Table 3 are representative and based on findings from studies such as those by --INVALID-LINK--.

Conclusion

The synthesis and characterization of aldose reductase inhibitors represent a critical area of research in the development of therapeutics for diabetic complications. This guide has provided a comprehensive overview of the key methodologies involved, using Fidarestat as a prime example. The detailed protocols for synthesis and characterization, along with the structured presentation of quantitative data, offer a valuable resource for scientists in the field. The visualization of the aldose reductase signaling pathway and the general synthesis workflow further aids in understanding the rationale and practical aspects of ARI development. Continued research and development in this area hold the promise of delivering more effective and safer treatments for patients with diabetes.

References

- 1. Aldose reductase - Wikipedia [en.wikipedia.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Updates on Aldose Reductase Inhibitors for Management of Diabetic Complications and Non-diabetic Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Physiological and Pathological Roles of Aldose Reductase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Identification of Novel Aldose Reductase Inhibitors from Spices: A Molecular Docking and Simulation Study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Spiro hydantoin aldose reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. tandfonline.com [tandfonline.com]

- 9. Effect of the aldose reductase inhibitor fidarestat on experimental diabetic neuropathy in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Fidarestat (SNK-860), a potent aldose reductase inhibitor, normalizes the elevated sorbitol accumulation in erythrocytes of diabetic patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis and Functional Evaluation of Novel Aldose Reductase Inhibitors Bearing a Spirobenzopyran Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Identification and characterization of in vitro and in vivo fidarestat metabolites: Toxicity and efficacy evaluation of metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Binding Affinity and Kinetics of the Aldose Reductase Inhibitor Zopolrestat

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the binding affinity and kinetic properties of Zopolrestat, a potent inhibitor of aldose reductase. This document includes a summary of quantitative data, detailed experimental protocols for inhibitor characterization, and visualizations of relevant pathways and workflows.

Quantitative Data Summary

The binding affinity and kinetic parameters of Zopolrestat have been determined through various enzymatic assays. The following tables summarize the key quantitative data for this inhibitor.

Table 1: Binding Affinity of Zopolrestat against Aldose Reductase

| Parameter | Value | Enzyme Source | Reference |

| IC₅₀ | 3.1 nM | Human Placenta Aldose Reductase | [1][2][3] |

IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 2: Kinetic Parameters of Zopolrestat Inhibition

| Parameter | Value | Type of Inhibition | Reference |

| Kᵢ (uncompetitive) | 5.5 nM | Mixed-type noncompetitive | [4] |

| Kᵢ' (noncompetitive) | 8.4 nM | Mixed-type noncompetitive | [4] |

Kᵢ (Inhibition constant) indicates the binding affinity of an inhibitor to an enzyme. For mixed-type inhibition, two constants are determined: Kᵢ for binding to the free enzyme and Kᵢ' for binding to the enzyme-substrate complex.

Experimental Protocols

This section details the methodologies for determining the binding affinity (IC₅₀) and kinetic parameters of aldose reductase inhibitors like Zopolrestat.

Materials and Reagents

-

Enzyme: Purified recombinant human aldose reductase

-

Substrate: DL-Glyceraldehyde

-

Cofactor: β-Nicotinamide adenine (B156593) dinucleotide phosphate (B84403) (NADPH)

-

Buffer: 100 mM sodium phosphate buffer (pH 6.2)

-

Inhibitor: Zopolrestat

-

Control Inhibitor: Sorbinil (optional)

-

Reagents: Dimethyl sulfoxide (B87167) (DMSO) for inhibitor dilution

-

Equipment: UV-visible spectrophotometer, 96-well microplates, precision pipettes

Protocol for IC₅₀ Determination

-

Preparation of Reagents:

-

Prepare a stock solution of Zopolrestat in DMSO.

-

Create a series of dilutions of the Zopolrestat stock solution in the assay buffer to achieve a range of final concentrations.

-

Prepare working solutions of NADPH and DL-glyceraldehyde in the assay buffer.

-

-

Enzyme Assay:

-

In a 96-well microplate, add the following to each well in the specified order:

-

Sodium phosphate buffer

-

Zopolrestat solution at various concentrations (or DMSO for the control)

-

NADPH solution

-

Aldose reductase enzyme solution

-

-

Incubate the plate at a constant temperature (e.g., 25°C) for a defined period (e.g., 5 minutes).

-

Initiate the enzymatic reaction by adding the DL-glyceraldehyde solution to all wells.

-

-

Data Acquisition:

-

Immediately measure the decrease in absorbance at 340 nm over time using a spectrophotometer. The decrease in absorbance corresponds to the oxidation of NADPH.

-

Record the reaction rate for each inhibitor concentration.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each Zopolrestat concentration relative to the control (DMSO) reaction.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

-

Protocol for Kinetic Analysis (Determination of Kᵢ)

-

Experimental Setup:

-

Perform the enzyme assay as described in section 2.2, but with varying concentrations of both the substrate (DL-glyceraldehyde) and the inhibitor (Zopolrestat).

-

A matrix of experiments should be set up with several fixed inhibitor concentrations and a range of substrate concentrations for each inhibitor concentration.

-

-

Data Acquisition:

-

Measure the initial reaction rates (V₀) for each combination of substrate and inhibitor concentration.

-

-

Data Analysis:

-

Generate Lineweaver-Burk plots (1/V₀ vs. 1/[Substrate]) for each fixed inhibitor concentration.

-

Analyze the pattern of the lines on the Lineweaver-Burk plot to determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed).

-

For mixed-type noncompetitive inhibition, the Kᵢ and Kᵢ' values can be determined by secondary plots of the slopes and y-intercepts of the Lineweaver-Burk plot against the inhibitor concentration.

-

Visualizations

The following diagrams illustrate key concepts related to aldose reductase inhibition.

Caption: The Polyol Pathway of Glucose Metabolism and the Site of Zopolrestat Inhibition.

Caption: Experimental Workflow for Aldose Reductase Inhibitor Characterization.

Caption: Schematic Representation of Different Modes of Enzyme Inhibition.

References

In Silico Modeling of Aldose Reductase-Inhibitor Interactions: A Technical Guide

This guide provides an in-depth overview of the computational approaches used to model the interaction between aldose reductase (AR) and its inhibitors, with a specific focus on the investigational inhibitor Aldose reductase-IN-2. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the application of in silico techniques for understanding and designing novel AR inhibitors.

Aldose reductase is a key enzyme in the polyol pathway, which becomes particularly active during hyperglycemic conditions.[1] It catalyzes the reduction of glucose to sorbitol, a process implicated in the long-term complications of diabetes, including neuropathy, nephropathy, retinopathy, and cataracts.[2][3] By converting excess glucose to sorbitol, which then accumulates in cells, AR contributes to osmotic stress and the generation of reactive oxygen species.[4] Therefore, inhibiting AR is a promising therapeutic strategy for mitigating these diabetic complications.[5][6]

The Role of In Silico Modeling in Aldose Reductase Inhibitor Discovery

Computational, or in silico, modeling plays a crucial role in modern drug discovery by providing a more efficient alternative to traditional methods.[4] These techniques allow for the rapid screening of large compound libraries, the prediction of binding affinities, and the detailed analysis of molecular interactions at the atomic level.[7] For aldose reductase, in silico approaches such as molecular docking and molecular dynamics (MD) simulations have been instrumental in identifying and optimizing potent inhibitors.[6]

Molecular Structure and Function of Aldose Reductase

Aldose reductase is a monomeric, NADPH-dependent enzyme belonging to the aldo-keto reductase (AKR) superfamily.[2] Its structure is a β/α-barrel motif, composed of eight parallel β-strands forming a central core, surrounded by eight α-helical segments.[8][9] The active site is located within the core of this barrel structure.[9] The enzyme catalyzes the reduction of various aldehydes and carbonyls, with glucose being a key substrate under hyperglycemic conditions.[8]

In Silico Analysis of Aldose Reductase-IN-2 and Other Inhibitors

Recent computational studies have explored the interaction of various inhibitors with aldose reductase. One such study highlighted Aldose reductase-IN-2 (also referred to as compound 5f) as a potent investigational inhibitor that demonstrates stable interactions with the enzyme.[4] The following tables summarize key quantitative data from in silico analyses of Aldose reductase-IN-2 and other notable inhibitors.

Table 1: Molecular Docking and Interaction Energy Data for Selected Aldose Reductase Inhibitors

| Compound | Minimum Docking Energy (kcal/mol) | Interaction Energy (kcal/mol) | Reference |

| Aldose reductase-IN-2 (compound 5f) | - | Most Stable Interaction | [4] |

| Epalrestat | - | Weaker Interaction | [4] |

| Ponalrestat | - | Weaker Interaction | [4] |

| ZINC89259516 (Butein pharmacophore) | -11.57 | - | [10][11][12] |

| ZINC13349982 (Benzylisoquinoline pharmacophore) | -11.48 | - | [10][11][12] |

Note: A lower docking energy generally indicates a stronger binding affinity.

Table 2: In Vitro Inhibition Constants (KI) for Selected Quinolone Antibiotics against Aldose Reductase

| Compound | KI (μM) |

| Gatifloxacin | 1.03 ± 0.13 |

| Lomefloxacin | 4.12 ± 0.51 |

| Nalidixic acid | - |

| Norfloxacin | - |

| Sparfloxacin | - |

| Epalrestat (Reference) | 0.85 ± 0.06 |

Source:[3]

Experimental Protocols for In Silico Modeling

The following sections detail the typical methodologies employed in the computational analysis of aldose reductase inhibitors.

Molecular Docking

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[10] It is widely used to screen virtual libraries of compounds and to predict the binding mode and affinity of a ligand to a protein's active site.

Protocol:

-

Protein Preparation: The three-dimensional crystal structure of human aldose reductase is obtained from the Protein Data Bank (PDB). Water molecules and any co-crystallized ligands are typically removed. Hydrogen atoms are added, and the protein is energy minimized to relieve any steric clashes.

-

Ligand Preparation: The 2D or 3D structures of the inhibitor molecules (e.g., Aldose reductase-IN-2) are prepared. This involves generating a low-energy 3D conformation, assigning correct atom types, and adding charges.

-

Docking Simulation: A docking program (e.g., AutoDock, CDocker) is used to place the ligand into the defined active site of the aldose reductase protein.[6][10] The program explores various possible conformations and orientations of the ligand within the binding pocket.

-

Scoring and Analysis: The different poses of the ligand are evaluated using a scoring function, which estimates the binding free energy. The pose with the lowest energy score is generally considered the most likely binding mode. These interactions are then visualized and analyzed to identify key amino acid residues involved in the binding.[10]

Molecular Dynamics (MD) Simulations

MD simulations are used to study the dynamic behavior of a protein-ligand complex over time. This method provides insights into the stability of the complex and the nature of the interactions that are not apparent from static docking poses.

Protocol:

-

System Setup: The protein-ligand complex, typically the best-ranked pose from molecular docking, is placed in a simulation box filled with water molecules to mimic a physiological environment. Ions are added to neutralize the system.

-

Minimization and Equilibration: The system is first energy minimized to remove any bad contacts. This is followed by a series of equilibration steps where the temperature and pressure of the system are gradually brought to the desired values (e.g., 300 K and 1 atm).

-

Production Run: A long simulation (typically nanoseconds to microseconds) is run, during which the trajectories of all atoms are calculated by integrating Newton's equations of motion.

-

Analysis: The resulting trajectory is analyzed to assess the stability of the complex (e.g., by calculating the root-mean-square deviation), the flexibility of different parts of the protein, and the specific interactions (e.g., hydrogen bonds, hydrophobic contacts) between the protein and the ligand over time.

Visualizations of Workflows and Pathways

Aldose Reductase Signaling Pathway (Polyol Pathway)

Caption: The Polyol Pathway of Glucose Metabolism.

In Silico Drug Discovery Workflow for Aldose Reductase Inhibitors

Caption: A typical workflow for in silico discovery of AR inhibitors.

Logical Relationship of Aldose Reductase Activity and Diabetic Complications

References

- 1. Physiological and Pathological Roles of Aldose Reductase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. grokipedia.com [grokipedia.com]

- 3. Aldose reductase with quinolone antibiotics interaction: In vitro and in silico approach of its relationship with diabetic complications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. benthamdirect.com [benthamdirect.com]

- 8. Aldose reductase - Wikipedia [en.wikipedia.org]

- 9. Aldose Reductase - Proteopedia, life in 3D [proteopedia.org]

- 10. japsonline.com [japsonline.com]

- 11. japsonline.com [japsonline.com]

- 12. researchgate.net [researchgate.net]

An In-Depth Technical Guide on the Structure-Activity Relationship of Aldose Reductase Inhibitors: A Focus on Epalrestat Analogues

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) studies of aldose reductase inhibitors, with a specific focus on analogues of Epalrestat, a marketed drug for the treatment of diabetic neuropathy. Aldose reductase is the rate-limiting enzyme in the polyol pathway, which becomes hyperactive under hyperglycemic conditions.[1][2] The accumulation of sorbitol, the product of aldose reductase-mediated glucose reduction, leads to osmotic stress and is implicated in the pathogenesis of diabetic complications such as neuropathy, retinopathy, and nephropathy.[1][3] Consequently, the inhibition of aldose reductase is a key therapeutic strategy. This document details the quantitative SAR data, experimental protocols for inhibitor evaluation, and visual representations of relevant biological pathways and experimental workflows.

Quantitative Structure-Activity Relationship (SAR) Data

The development of potent and selective aldose reductase inhibitors is guided by understanding how chemical modifications to a core scaffold affect biological activity. Epalrestat serves as a crucial scaffold for SAR studies.[3][4] The following table summarizes the in vitro inhibitory activity (IC50) of a series of Epalrestat analogues against aldose reductase. These data highlight the impact of various substitutions on the phenyl ring and modifications to the rhodanine-3-acetic acid moiety.

| Compound ID | R Group (Substitution on Phenyl Ring) | IC50 (µM) |

| Epalrestat | 2-methyl | 0.40 |

| 6 | H | 0.45 |

| 16 | 4-F | 0.48 |

| 19 | 2-Cl | 0.35 |

| 28 | 4-CN | 0.28 |

| 29 | 3,4-di-Cl | 0.22 |

Data compiled from studies on novel Epalrestat analogues. The IC50 values represent the concentration of the inhibitor required to reduce aldose reductase activity by 50%. Lower IC50 values indicate higher potency.[5]

From this data, several SAR trends can be discerned:

-

Halogen Substitution: The introduction of electron-withdrawing halogen groups on the phenyl ring generally enhances inhibitory activity. For instance, compound 19 (2-Cl) is slightly more potent than Epalrestat. The di-chloro substituted analogue, 29 (3,4-di-Cl), is the most potent among this series.[5]

-

Other Electron-Withdrawing Groups: The presence of a nitrile group (CN) at the 4-position of the phenyl ring, as seen in compound 28 , also leads to a significant increase in potency compared to the parent compound.[5]

-

Unsubstituted Phenyl Ring: The absence of a substitution on the phenyl ring (compound 6 ) results in activity comparable to Epalrestat.[5]

Experimental Protocols

The evaluation of aldose reductase inhibitors is primarily conducted through in vitro enzyme inhibition assays. The following is a detailed methodology for a typical spectrophotometric assay.

Objective: To determine the in vitro inhibitory activity of test compounds against aldose reductase.

Principle: The enzymatic activity of aldose reductase is measured by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of the cofactor NADPH to NADP⁺ during the reduction of a substrate, typically DL-glyceraldehyde.[6][7] The presence of an inhibitor reduces the rate of this reaction.

Materials and Reagents:

-

Aldose Reductase: Purified or recombinant human or rat lens aldose reductase.

-

Buffer: 0.067 M Sodium Phosphate (B84403) Buffer, pH 6.2.[3][6]

-

Cofactor: NADPH solution (e.g., 0.1 mM in buffer).[6]

-

Substrate: DL-glyceraldehyde solution (e.g., 10 mM in buffer).[6]

-

Test Compounds: Dissolved in a suitable solvent (e.g., DMSO) to prepare stock solutions.

-

Positive Control: A known aldose reductase inhibitor (e.g., Epalrestat).

-

Instrumentation: UV-Vis Spectrophotometer or a microplate reader capable of reading absorbance at 340 nm.

Assay Procedure (Cuvette-based):

-

Preparation of Reaction Mixture: In a quartz cuvette, combine the following reagents in the specified order:

-

2.4 mL distilled water

-

0.2 mL of 0.067 M phosphate buffer (pH 6.2)

-

0.1 mL of NADPH solution

-

0.1 mL of the test compound solution at various concentrations (for the control, the solvent vehicle is added).[3]

-

-

Enzyme Addition: Add 0.1 mL of the aldose reductase enzyme solution to the cuvette.

-

Pre-incubation: Mix the contents gently and pre-incubate the mixture at a constant temperature (e.g., 37°C) for a specified period (e.g., 10 minutes).[6]

-

Initiation of Reaction: Start the enzymatic reaction by adding 0.1 mL of the DL-glyceraldehyde substrate solution.[3]

-

Spectrophotometric Measurement: Immediately begin monitoring the decrease in absorbance at 340 nm for a set duration (e.g., 5 minutes) at a constant temperature.[3]

Data Analysis:

-

Calculate the rate of reaction (ΔOD/min) for both the control and the inhibitor-containing reactions from the linear portion of the absorbance curve.

-

Determine the Percentage Inhibition: Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [(Rate_control - Rate_inhibitor) / Rate_control] x 100

-

IC50 Determination: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.[3]

Visualizations

3.1. Signaling Pathway

The following diagram illustrates the polyol pathway of glucose metabolism, highlighting the central role of aldose reductase.

References

No Publicly Available Data on Aldose Reductase-IN-5

Despite a comprehensive search of scientific literature and chemical databases, no specific information is publicly available for a compound designated as "Aldose reductase-IN-5." As a result, a detailed technical guide on its cellular targets, quantitative data, and experimental protocols cannot be provided at this time.

The inquiry for an in-depth analysis of "this compound," intended for researchers, scientists, and drug development professionals, necessitates access to primary research articles, patents, or technical reports that describe its synthesis, biological evaluation, and mechanism of action. However, searches for this specific inhibitor have not yielded any such documents.

While there is a wealth of information on the enzyme Aldose Reductase (AR) and a variety of its inhibitors, the specific compound "this compound" does not appear in the public domain. It is possible that this is an internal designation for a compound in early-stage research that has not yet been disclosed publicly.

For context, a thorough technical guide on an aldose reductase inhibitor would typically include:

-

Quantitative Data: This would be presented in tabular format, summarizing key potency and efficacy metrics such as:

-

IC₅₀ (Half-maximal inhibitory concentration): The concentration of the inhibitor required to reduce the activity of Aldose Reductase by 50%.

-

Kᵢ (Inhibition constant): A measure of the binding affinity of the inhibitor to the enzyme.

-

Cellular activity: Data from cell-based assays demonstrating the inhibitor's effect on sorbitol accumulation or other downstream signaling events.

-

-

Experimental Protocols: Detailed methodologies for the key experiments performed, including:

-

Enzyme Inhibition Assay: The specific conditions used to measure the inhibition of purified Aldose Reductase. This would include the source of the enzyme (e.g., human recombinant, rat lens), the substrate used (e.g., DL-glyceraldehyde, glucose), the concentration of the cofactor NADPH, and the detection method (e.g., spectrophotometric monitoring of NADPH oxidation).

-

Cell-Based Assays: Protocols for treating relevant cell lines (e.g., lens epithelial cells, retinal pericytes, Schwann cells) with the inhibitor under high glucose conditions and subsequent measurement of intracellular sorbitol levels.

-

In Vivo Studies: Methodologies for animal models of diabetic complications, detailing the administration of the inhibitor and the endpoints measured (e.g., nerve conduction velocity, cataract formation, kidney function).

-

-

Signaling Pathway and Workflow Diagrams: Visual representations of the polyol pathway and the points of intervention by the inhibitor, as well as diagrams illustrating the experimental procedures.

Without any specific data on "this compound," the creation of such a detailed and accurate technical guide is not feasible. Researchers and professionals interested in this specific compound are advised to monitor scientific publications and patent filings for its potential disclosure.

Early-Stage In Vitro Evaluation of Aldose Reductase Inhibitors: A Technical Guide

Disclaimer: Initial searches for a specific compound designated "Aldose reductase-IN-5" did not yield any publicly available data. This guide therefore provides a comprehensive overview of the typical early-stage in vitro evaluation process for novel aldose reductase inhibitors, drawing upon established methodologies and publicly available information for other inhibitors of this enzyme.

Introduction to Aldose Reductase as a Therapeutic Target

Aldose reductase (AR), a key enzyme in the polyol pathway, catalyzes the NADPH-dependent conversion of glucose to sorbitol.[1][2][3] Under normal physiological conditions, this pathway is a minor route for glucose metabolism.[2][4] However, in hyperglycemic states, such as in diabetes mellitus, the flux of glucose through the polyol pathway is significantly increased.[3][4] This leads to the accumulation of sorbitol in tissues that do not require insulin (B600854) for glucose uptake, including the lens, retina, peripheral nerves, and kidneys.[1][5]

The subsequent osmotic stress and depletion of NADPH can contribute to the pathogenesis of diabetic complications such as retinopathy, neuropathy, nephropathy, and cataract formation.[3][6] Consequently, the inhibition of aldose reductase is a key therapeutic strategy for the prevention and management of these complications.[6] This guide outlines the fundamental in vitro assays and data analysis required for the initial assessment of potential aldose reductase inhibitors.

Key In Vitro Evaluation Strategies

The early-stage in vitro evaluation of a potential aldose reductase inhibitor typically involves a series of experiments to determine its potency, mechanism of action, and specificity.

Enzyme Inhibition Assay

The primary assay to identify and characterize aldose reductase inhibitors is the enzyme inhibition assay. This is typically a spectrophotometric assay that measures the decrease in absorbance at 340 nm due to the oxidation of NADPH to NADP+ during the reduction of a substrate by aldose reductase.

Experimental Protocol:

-

Enzyme Source: Recombinant human aldose reductase is commonly used for these assays.

-

Reaction Mixture: A typical reaction mixture in a quartz cuvette contains phosphate (B84403) buffer (e.g., 0.067 M, pH 6.2), NADPH (e.g., 25 x 10⁻⁵ M), the test inhibitor at various concentrations, and the enzyme solution (e.g., lens supernatant or purified recombinant enzyme).[4]

-

Initiation of Reaction: The reaction is initiated by the addition of a substrate, such as DL-glyceraldehyde (e.g., 5 x 10⁻⁴ M).[4]

-

Measurement: The change in absorbance at 340 nm is monitored over time using a spectrophotometer.

-

Data Analysis: The rate of NADPH oxidation is calculated from the linear portion of the absorbance versus time plot. The percentage of inhibition is determined by comparing the reaction rate in the presence of the inhibitor to the rate of a control reaction without the inhibitor. The IC50 value, the concentration of the inhibitor required to reduce the enzyme activity by 50%, is then calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Enzyme Kinetics

To understand how a compound inhibits aldose reductase, enzyme kinetic studies are performed. These experiments help to determine the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive).

Experimental Protocol:

-

Varying Substrate Concentration: The initial reaction rates are measured at various concentrations of the substrate (e.g., DL-glyceraldehyde) while keeping the concentration of NADPH constant.

-

Varying Inhibitor Concentration: This is repeated for several different fixed concentrations of the inhibitor.

-

Data Analysis: The data is typically plotted using a Lineweaver-Burk or Michaelis-Menten plot. By analyzing the changes in Vmax (maximum reaction velocity) and Km (Michaelis constant) in the presence of the inhibitor, the mode of inhibition can be determined.

Data Presentation

Quantitative data from in vitro evaluations should be presented in a clear and organized manner to facilitate comparison and interpretation.

Table 1: Representative IC50 Values for Aldose Reductase Inhibitors

| Compound | IC50 (µM) | Source Organism of Enzyme | Substrate | Reference |

| Epalrestat | 0.02 | Human Recombinant | DL-Glyceraldehyde | Fictitious Data for Illustration |

| Quercetin | 0.5 | Rat Lens | DL-Glyceraldehyde | Fictitious Data for Illustration |

| Sorbinil | 0.3 | Human Recombinant | DL-Glyceraldehyde | Fictitious Data for Illustration |

| Tolrestat | 0.05 | Rat Lens | DL-Glyceraldehyde | Fictitious Data for Illustration |

Note: The data in this table is for illustrative purposes and does not represent actual experimental results for "this compound".

Table 2: Representative Kinetic Parameters for an Aldose Reductase Inhibitor

| Inhibitor Concentration (µM) | Km (mM) | Vmax (µmol/min/mg) | Mode of Inhibition |

| 0 | 0.4 | 1.2 | - |

| 1 | 0.8 | 1.2 | Competitive |

| 5 | 2.0 | 1.2 | Competitive |

Note: The data in this table is for illustrative purposes to demonstrate the expected changes in kinetic parameters for a competitive inhibitor.

Visualizations

Diagrams are essential for illustrating complex biological pathways and experimental workflows.

Caption: The Polyol Pathway of Glucose Metabolism.

Caption: In Vitro Evaluation Workflow for Aldose Reductase Inhibitors.

Caption: Simplified Mechanism of Aldose Reductase Catalysis.

References

- 1. Aldose reductase - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. Physiological and Pathological Roles of Aldose Reductase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Evaluation of in vitro aldose reductase inhibitory potential of different fraction of Hybanthus enneaspermus Linn F. Muell - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Aldehyde Reductase (Aldose Reductase or NADPH-aldose reductase) [sas.upenn.edu]

- 6. ALDOSE REDUCTASE: New Insights for an Old Enzyme - PMC [pmc.ncbi.nlm.nih.gov]

The Quest for Novel Aldose Reductase Inhibitors: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The escalating global prevalence of diabetes mellitus has intensified the focus on its chronic complications, which significantly impair patient quality of life and impose a substantial economic burden. A key player in the pathogenesis of these complications is the enzyme aldose reductase (AR), the first and rate-limiting enzyme in the polyol pathway. Under hyperglycemic conditions, AR catalyzes the reduction of glucose to sorbitol, initiating a cascade of events leading to cellular damage in insulin-independent tissues. This guide provides a comprehensive technical overview of the discovery of novel aldose reductase inhibitors (ARIs), from understanding the underlying signaling pathways to detailed experimental protocols for their evaluation and quantitative data on various inhibitors.

Introduction: The Role of Aldose Reductase in Diabetic Complications

Aldose reductase (EC 1.1.1.21), a member of the aldo-keto reductase superfamily, is central to the polyol pathway of glucose metabolism. In normoglycemic conditions, this pathway is of minor significance. However, in the hyperglycemic state characteristic of diabetes, the flux of glucose through the polyol pathway is significantly increased in insulin-independent tissues such as the nerves, retina, lens, and kidneys.[1]

The mechanism of damage is multifactorial. The accumulation of intracellular sorbitol, an osmotically active polyol, leads to osmotic stress and subsequent cellular injury.[2] The consumption of the cofactor NADPH during the conversion of glucose to sorbitol depletes cellular antioxidant defenses, rendering cells more susceptible to oxidative stress.[3] Furthermore, the subsequent oxidation of sorbitol to fructose (B13574) by sorbitol dehydrogenase alters the NAD+/NADH ratio, disrupting cellular redox balance.[4] These events contribute to the pathogenesis of diabetic neuropathy, retinopathy, nephropathy, and cataracts.[5] Consequently, the inhibition of aldose reductase is a promising therapeutic strategy to prevent or ameliorate these long-term diabetic complications.[6]

Signaling Pathway: The Polyol Pathway

The polyol pathway is a two-step metabolic route that converts glucose to fructose. The overactivation of this pathway under hyperglycemic conditions is a primary driver of diabetic complications.

References

- 1. Quantitative structure-activity relationship study of aromatic inhibitors against rat lens aldose reductase activity using variable selections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and Functional Evaluation of Novel Aldose Reductase Inhibitors Bearing a Spirobenzopyran Scaffold [benthamopen.com]

- 3. content.abcam.com [content.abcam.com]

- 4. biorxiv.org [biorxiv.org]

- 5. Exploring synthetic and therapeutic prospects of new thiazoline derivatives as aldose reductase (ALR2) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Novel insights into the structural requirements for the design of selective and specific aldose reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Aldose Reductase-IN-5 In Vitro Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aldose reductase (AR), an enzyme in the polyol pathway, catalyzes the NADPH-dependent reduction of glucose to sorbitol.[1][2] Under hyperglycemic conditions, the increased activity of this pathway is implicated in the pathogenesis of diabetic complications such as neuropathy, retinopathy, and nephropathy due to the accumulation of sorbitol and increased oxidative stress.[2] Aldose reductase inhibitors (ARIs) are therefore of significant interest as potential therapeutic agents. This document provides a detailed protocol for the in vitro assessment of the inhibitory activity of a novel compound, Aldose reductase-IN-5, against aldose reductase.

The principle of the assay is to measure the enzymatic activity of aldose reductase by monitoring the decrease in absorbance at 340 nm. This decrease corresponds to the oxidation of the cofactor NADPH to NADP⁺ during the reduction of a substrate, typically DL-glyceraldehyde.[1][3] The inhibitory potential of this compound is quantified by measuring the reduction in the rate of NADPH oxidation in its presence.

Data Presentation

The inhibitory potency of this compound is determined by its half-maximal inhibitory concentration (IC50) value. This value represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.[2] The results of the assay can be summarized in the following table.

| Parameter | Value |

| Enzyme Source | Recombinant Human Aldose Reductase |

| Substrate | DL-Glyceraldehyde |

| This compound IC50 | [Insert experimentally determined value in µM or nM] |

| Positive Control (e.g., Epalrestat) IC50 | [Insert experimentally determined value for control] |

Experimental Protocols

Materials and Reagents

-

Enzyme: Purified recombinant human aldose reductase (AKR1B1).

-

Substrate: DL-glyceraldehyde.[3]

-

Cofactor: β-Nicotinamide adenine (B156593) dinucleotide phosphate (B84403), reduced form (NADPH).[4]

-

Test Compound: this compound, dissolved in dimethyl sulfoxide (B87167) (DMSO).

-

Positive Control: A known aldose reductase inhibitor such as Epalrestat.[5]

-

Assay Buffer: 0.067 M potassium phosphate buffer, pH 6.2.[3][6]

-

Equipment:

Preparation of Reagents

-

Assay Buffer (0.067 M Potassium Phosphate, pH 6.2): Prepare by mixing appropriate volumes of monobasic and dibasic potassium phosphate solutions to achieve a pH of 6.2.

-

NADPH Solution (1.6 mM): Dissolve the required amount of NADPH in the assay buffer. Prepare this solution fresh and keep it on ice, protected from light.

-

DL-Glyceraldehyde Solution (100 mM): Dissolve DL-glyceraldehyde in the assay buffer.

-

This compound Stock Solution (e.g., 10 mM): Dissolve this compound in 100% DMSO.

-

Working Solutions of this compound: Prepare serial dilutions of the stock solution in assay buffer to achieve a range of final assay concentrations. Ensure the final DMSO concentration in the assay does not exceed 1% to avoid affecting enzyme activity.[3]

-

Enzyme Solution: Dilute the purified recombinant human aldose reductase in the assay buffer to the desired working concentration. Keep the enzyme solution on ice.

Assay Procedure (96-Well Plate Format)

-

Assay Plate Setup: To each well of a UV-transparent 96-well plate, add the following reagents in the specified order:

-

140 µL of 0.067 M potassium phosphate buffer (pH 6.2).

-

20 µL of various concentrations of this compound or positive control. For the uninhibited control, add 20 µL of assay buffer containing the same final concentration of DMSO as the inhibitor wells.

-

10 µL of 1.6 mM NADPH solution.

-

10 µL of the diluted aldose reductase enzyme solution.

-

-

Pre-incubation: Mix the contents of the wells gently and pre-incubate the plate at 37°C for 10 minutes.

-

Reaction Initiation: Initiate the enzymatic reaction by adding 20 µL of 100 mM DL-glyceraldehyde solution to each well.

-

Kinetic Measurement: Immediately measure the decrease in absorbance at 340 nm every 30 seconds for 5-10 minutes using a microplate reader set to 37°C.[3]

Data Analysis

-

Calculate the Rate of Reaction: Determine the rate of NADPH oxidation (ΔOD/min) from the linear portion of the absorbance versus time curve for each well.

-

Calculate Percent Inhibition: The percent inhibition for each concentration of this compound is calculated using the following formula:

% Inhibition = [ (Rate of uninhibited control - Rate with inhibitor) / Rate of uninhibited control ] x 100

-

Determine the IC50 Value: Plot the percent inhibition against the logarithm of the this compound concentration. Use non-linear regression analysis to fit the data to a sigmoidal dose-response curve and determine the IC50 value.[7][8]

Mandatory Visualizations

Aldose Reductase Signaling Pathway```dot

Caption: In vitro aldose reductase inhibition assay workflow.

Logical Relationship for IC50 Determination

Caption: Logic for IC50 value determination.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. brieflands.com [brieflands.com]

- 4. bmrservice.com [bmrservice.com]

- 5. content.abcam.com [content.abcam.com]

- 6. tandfonline.com [tandfonline.com]

- 7. courses.edx.org [courses.edx.org]

- 8. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Aldose Reductase Inhibitor Administration in Animal Models of Diabetes

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Information regarding the specific compound "Aldose reductase-IN-5" is not available in the public domain. The following application notes and protocols are a generalized guide for a representative aldose reductase inhibitor (ARI) based on preclinical studies of other well-characterized ARIs such as Fidarestat (B1672664), Sorbinil, and Zopolrestat. Researchers should adapt these protocols based on the specific properties of their test compound.

Introduction to Aldose Reductase and its Role in Diabetic Complications

Aldose reductase is the rate-limiting enzyme in the polyol pathway, which converts glucose to sorbitol. Under normal glycemic conditions, this pathway is responsible for a minor fraction of glucose metabolism. However, in the hyperglycemic state characteristic of diabetes mellitus, the flux through the polyol pathway is significantly increased in insulin-independent tissues like nerves, retina, lens, and kidneys.

The consequences of increased polyol pathway activity include:

-

Sorbitol Accumulation: The intracellular accumulation of sorbitol leads to osmotic stress, causing cell swelling and damage.

-

NADPH Depletion: The conversion of glucose to sorbitol consumes the cofactor NADPH. Depletion of NADPH impairs the regeneration of the key intracellular antioxidant, glutathione (B108866) (GSH), leading to increased oxidative stress.

-

Redox Imbalance: The subsequent oxidation of sorbitol to fructose (B13574) by sorbitol dehydrogenase increases the NADH/NAD+ ratio, creating a state of pseudohypoxia and contributing to reductive stress.

-

Formation of Advanced Glycation End Products (AGEs): Increased fructose levels can lead to the formation of potent glycating agents and contribute to the production of AGEs, which are implicated in various diabetic complications.

Inhibition of aldose reductase is a therapeutic strategy aimed at mitigating these pathological changes and preventing or delaying the progression of diabetic complications such as neuropathy, retinopathy, nephropathy, and cataracts.

Signaling and Pathological Pathways

The following diagram illustrates the role of the polyol pathway in diabetic complications and the point of intervention for aldose reductase inhibitors.

Caption: Polyol pathway in diabetic complications and ARI intervention.

Generalized Experimental Workflow

The diagram below outlines a typical workflow for evaluating the efficacy of a novel aldose reductase inhibitor in an animal model of diabetes.

Caption: Experimental workflow for ARI testing in diabetic animals.

Summary of Quantitative Data from Preclinical Studies

The following table summarizes the effects of various aldose reductase inhibitors in different animal models of diabetes. This data can serve as a benchmark for evaluating a novel ARI.

| Aldose Reductase Inhibitor | Animal Model | Duration of Treatment | Key Parameter | Control/Diabetic Value | Diabetic + ARI Value | Reference |

| Sorbinil | STZ-Diabetic Rats | 8 months | Sciatic Nerve Sorbitol | Control: ~0.3 nmol/mgDiabetic: ~1.2 nmol/mg | ~0.4 nmol/mg | [1][2] |

| Sorbinil | STZ-Diabetic Rats | 4 weeks | Motor Nerve Conduction Velocity | Diabetic: ~43 m/s | ~51 m/s | [3] |

| Sorbinil | STZ-Diabetic Rats | 10 weeks | Sciatic Nerve Myo-inositol | Diabetic: 2.40 µmol/g | 3.56 µmol/g | [4] |

| Fidarestat | STZ-Diabetic Rats | 10 weeks (2 weeks post-diabetes) | Retinal Sorbitol | Diabetic: ~5.6x Control | ~1.1x Control | [5] |

| Fidarestat | STZ-Diabetic Rats | 10 weeks | Sciatic Nerve GSH | Diabetic: Decreased | Normalized | [6] |

| Zopolrestat | db/db Mice (Type 2) | 4 weeks | Serum Triglycerides | Diabetic: 149.3 mg/dL | 110.6 mg/dL | [7] |

| Zopolrestat | db/db Mice (Type 2) | 4 weeks | Hepatic Triglycerides | Diabetic: 23.06 mg/g tissue | 12.89 mg/g tissue | [7] |

Detailed Experimental Protocols

Protocol 5.1: Induction of Type 1 Diabetes in Rodents using Streptozotocin (STZ)

This protocol describes the induction of diabetes in mice or rats using a single high-dose injection of STZ.[8][9][10][11][12]

Materials:

-

Streptozotocin (STZ)

-

Sterile 0.1 M Sodium Citrate (B86180) Buffer (pH 4.5), chilled on ice

-

Syringes (1 mL) with 27-gauge needles

-

Glucometer and test strips

-

10% sucrose (B13894) water solution

-

Experimental animals (e.g., Sprague-Dawley rats or C57BL/6 mice), 8-10 weeks old

Procedure:

-

Acclimatization: Acclimate animals to the housing facility for at least one week prior to the experiment.

-

Fasting: Fast the animals for 4-6 hours before STZ injection to enhance STZ uptake by pancreatic β-cells. Ensure free access to water.

-

STZ Preparation: Immediately before use, dissolve STZ in ice-cold sterile citrate buffer (pH 4.5). STZ is unstable in neutral or alkaline solutions. A common concentration is 10 mg/mL. Protect the solution from light.

-

STZ Administration:

-

Weigh each animal accurately to calculate the correct dose.

-

Rats: Administer a single intraperitoneal (IP) injection of STZ at a dose of 50-65 mg/kg.

-

Mice: Administer a single IP injection of STZ at a dose of 120-150 mg/kg.

-

Inject the control group with an equivalent volume of citrate buffer.

-

-

Post-Injection Care:

-

Return animals to their cages and provide free access to food.

-

To prevent potentially fatal hypoglycemia that can occur 8-24 hours post-injection, replace drinking water with a 10% sucrose solution for the first 48 hours.[12]

-

-

Confirmation of Diabetes:

-

After 48-72 hours, measure non-fasting blood glucose from the tail vein using a glucometer.

-

Animals with blood glucose levels consistently above 250 mg/dL (13.8 mM) are considered diabetic and can be included in the study.[5]

-

Return animals with confirmed hyperglycemia to standard drinking water.

-

Protocol 5.2: Administration of a Test Aldose Reductase Inhibitor

This is a generalized protocol for chronic administration of a test ARI. The route, dose, and frequency should be determined based on the pharmacokinetic and pharmacodynamic properties of the specific compound.

Materials:

-

Test ARI (e.g., "this compound")

-

Vehicle for solubilizing/suspending the ARI (e.g., 0.5% carboxymethylcellulose, corn oil)

-

Oral gavage needles

-

Animal balance

Procedure:

-

Grouping: Once diabetes is confirmed, randomly assign diabetic animals to a "Diabetic Vehicle" group and one or more "Diabetic + ARI" treatment groups. Include a "Non-diabetic Control" group that receives the vehicle.

-

Dose Preparation: Prepare the ARI formulation fresh daily or as stability allows.

-

Administration:

-

Oral Gavage: Administer the ARI or vehicle once daily via oral gavage. The volume is typically 5-10 mL/kg for rats and 10 mL/kg for mice.

-

Dietary Admixture: Alternatively, the ARI can be mixed into the rodent chow at a specified concentration (e.g., mg of ARI per kg of feed).

-

-

Duration: Continue treatment for the planned duration of the study (e.g., 4, 8, or 12 weeks).

-

Monitoring: Throughout the study, monitor animal health, body weight, and blood glucose levels weekly.

Protocol 5.3: Endpoint Tissue Collection and Analysis

Procedure:

-

Euthanasia and Tissue Collection: At the end of the treatment period, euthanize animals using an approved method (e.g., CO2 asphyxiation followed by cervical dislocation).

-

Tissue Harvesting: Rapidly dissect tissues of interest (e.g., sciatic nerve, retina, lens, kidney).

-

Sample Processing:

-

For Biochemical Analysis (Sorbitol/Fructose): Immediately snap-freeze tissues in liquid nitrogen and store at -80°C until analysis. Tissues will be homogenized, and metabolites quantified using methods such as gas chromatography-mass spectrometry (GC-MS) or enzymatic assays.

-

For Histopathology: Fix tissues in an appropriate fixative (e.g., 10% neutral buffered formalin for kidney, glutaraldehyde-based fixative for nerve). Process for paraffin (B1166041) embedding, sectioning, and staining (e.g., H&E, PAS for kidney; toluidine blue for nerve).

-

For Functional Analysis (Nerve Conduction Velocity): This is an in vivo measurement performed just before euthanasia. Anesthetize the animal and place stimulating and recording electrodes along the sciatic nerve to measure the speed of nerve impulse transmission.

-

For Molecular Analysis (RNA/Protein): Snap-freeze tissues in liquid nitrogen and store at -80°C. Extract RNA or protein for analysis by RT-qPCR or Western blotting, respectively.

-

References

- 1. diabetesjournals.org [diabetesjournals.org]

- 2. profiles.wustl.edu [profiles.wustl.edu]

- 3. diabetesjournals.org [diabetesjournals.org]

- 4. Myo-inositol and sorbitol metabolism in relation to peripheral nerve function in experimental diabetes in the rat: the effect of aldose reductase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Aldose reductase inhibitor fidarestat counteracts diabetes-associated cataract formation, retinal oxidative-nitrosative stress, glial activation, and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Effect of the aldose reductase inhibitor fidarestat on experimental diabetic neuropathy in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Inhibition of Aldose Reductase Activates Hepatic Peroxisome Proliferator-Activated Receptor-α and Ameliorates Hepatosteatosis in Diabetic db/db Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Streptozotocin-Induced Diabetic Models in Mice and Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Streptozotocin induced Diabetes: Protocols & Experimental Insights - Creative Biolabs [creative-biolabs.com]

- 10. scilit.com [scilit.com]

- 11. researchgate.net [researchgate.net]

- 12. az.research.umich.edu [az.research.umich.edu]

Application Notes and Protocols for Aldose Reductase-IN-5 in Nerve Conduction Velocity Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vivo evaluation of "Aldose reductase-IN-5," a putative aldose reductase inhibitor, using nerve conduction velocity (NCV) studies in a diabetic animal model. The protocols outlined below are based on established methodologies for assessing the efficacy of aldose reductase inhibitors in ameliorating diabetic neuropathy.

Introduction

Diabetic neuropathy is a common and debilitating complication of diabetes mellitus, characterized by progressive nerve damage and a decline in nerve function.[1] A key contributing factor to the pathogenesis of diabetic neuropathy is the overactivation of the polyol pathway, driven by the enzyme aldose reductase.[2] Under hyperglycemic conditions, aldose reductase converts excess glucose into sorbitol.[3] The accumulation of sorbitol and the subsequent metabolic cascade lead to osmotic stress, oxidative stress, and ultimately, nerve dysfunction, which can be measured as a reduction in nerve conduction velocity (NCV).[2][4]

Aldose reductase inhibitors (ARIs) are a class of therapeutic agents designed to block this pathway, thereby preventing or mitigating nerve damage.[2] This document provides a detailed protocol for assessing the in vivo efficacy of a novel ARI, designated here as "this compound," by measuring its effect on NCV in a streptozotocin (B1681764) (STZ)-induced diabetic rat model.

Mechanism of Action: The Polyol Pathway in Diabetic Neuropathy

Under normal glycemic conditions, the majority of cellular glucose is phosphorylated by hexokinase and enters the glycolytic pathway.[3] However, in a hyperglycemic state, the capacity of hexokinase is exceeded, leading to an increased flux of glucose through the polyol pathway.[3]

The key steps and consequences of this pathway are:

-

Glucose to Sorbitol: Aldose reductase catalyzes the reduction of glucose to sorbitol, a reaction that consumes the cofactor NADPH.[3]

-

Sorbitol Accumulation: Sorbitol is a polyol that does not readily diffuse across cell membranes and its accumulation within nerve cells leads to osmotic stress.[2][3]

-

Oxidative Stress: The consumption of NADPH by aldose reductase depletes the cellular pool of this critical reducing equivalent. NADPH is essential for the regeneration of reduced glutathione (B108866) (GSH), a major intracellular antioxidant. A decrease in GSH levels compromises the cell's ability to neutralize reactive oxygen species (ROS), leading to oxidative stress and cellular damage.[1][5]

-

Sorbitol to Fructose (B13574): Sorbitol is subsequently oxidized to fructose by the enzyme sorbitol dehydrogenase, in a reaction that converts NAD+ to NADH.[3] The increase in the NADH/NAD+ ratio can further contribute to cellular stress.

By inhibiting aldose reductase, "this compound" is hypothesized to prevent the initial step of the polyol pathway, thereby averting sorbitol accumulation, reducing osmotic and oxidative stress, and preserving nerve function.

Signaling Pathway Diagram

References

Application of Aldose Reductase-IN-5 in Cataract Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cataracts, the opacification of the lens, are a leading cause of blindness worldwide. Diabetic cataracts are a major complication of diabetes mellitus, characterized by an accelerated onset and progression. A key player in the pathogenesis of diabetic cataracts is the enzyme aldose reductase (AR).[1][2][3] Under hyperglycemic conditions, AR catalyzes the reduction of glucose to sorbitol, the first and rate-limiting step in the polyol pathway.[4][5][6][7] The accumulation of sorbitol within the lens fibers leads to osmotic stress, oxidative damage, and ultimately, the formation of cataracts.[2][7]

Aldose reductase inhibitors (ARIs) are a class of therapeutic agents that competitively inhibit AR, thereby preventing the accumulation of sorbitol.[1][8] Aldose reductase-IN-5 is a novel investigational ARI with potential applications in the prevention and treatment of diabetic cataracts. These application notes provide an overview of the scientific rationale and detailed protocols for evaluating the efficacy of this compound in cataract research.

Mechanism of Action

Under normoglycemic conditions, the majority of intracellular glucose is phosphorylated by hexokinase and enters the glycolytic pathway. However, in a hyperglycemic state, the excess glucose is shunted to the polyol pathway. Aldose reductase reduces glucose to sorbitol, a reaction that consumes the cofactor NADPH.[4][7] Sorbitol is then slowly oxidized to fructose (B13574) by sorbitol dehydrogenase, using NAD+ as a cofactor. The intracellular accumulation of sorbitol creates a hyperosmotic environment, leading to an influx of water, swelling of lens fibers, and eventual opacification.[2] Furthermore, the depletion of NADPH impairs the regeneration of the crucial antioxidant glutathione (B108866) (GSH), rendering the lens more susceptible to oxidative stress.[7][9][10] this compound acts by directly binding to and inhibiting the aldose reductase enzyme, thus blocking the conversion of glucose to sorbitol and mitigating the downstream pathological effects.

Data Presentation

The efficacy of this compound can be quantified through various in vitro and in vivo experiments. The following tables provide a template for summarizing key quantitative data.

Table 1: In Vitro Aldose Reductase Inhibition

| Compound | Enzyme Source | Substrate | IC50 (nM) [Hypothetical] |

| This compound | Human Recombinant AR | DL-Glyceraldehyde | 15.2 |

| This compound | Rat Lens AR | DL-Glyceraldehyde | 25.8 |

| Epalrestat (Reference) | Human Recombinant AR | DL-Glyceraldehyde | 50.5 |

| Epalrestat (Reference) | Rat Lens AR | DL-Glyceraldehyde | 75.1 |

Table 2: Ex Vivo Lens Culture Model - Sorbitol Accumulation

| Treatment Group (High Glucose) | Sorbitol Level (nmol/lens) [Hypothetical] | % Inhibition of Sorbitol Accumulation |

| Vehicle Control | 150.3 ± 12.5 | - |

| This compound (1 µM) | 45.1 ± 5.2 | 70.0% |

| This compound (10 µM) | 18.2 ± 2.1 | 87.9% |

| Epalrestat (10 µM) | 60.8 ± 7.3 | 59.5% |

Table 3: In Vivo Diabetic Rat Model - Cataract Progression

| Treatment Group | Mean Cataract Score (0-4) at 8 weeks [Hypothetical] | % Delay in Cataract Progression |

| Normal Control | 0.2 ± 0.1 | - |

| Diabetic Control | 3.5 ± 0.4 | - |

| This compound (10 mg/kg) | 1.2 ± 0.3 | 65.7% |

| This compound (25 mg/kg) | 0.8 ± 0.2 | 77.1% |

| Epalrestat (25 mg/kg) | 1.8 ± 0.5 | 48.6% |

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are generalized and may require optimization for specific laboratory conditions and for the compound this compound.

Protocol 1: In Vitro Aldose Reductase Inhibition Assay

This assay determines the half-maximal inhibitory concentration (IC50) of this compound against purified aldose reductase.

Materials:

-

Human or rat recombinant aldose reductase

-

This compound

-

DL-Glyceraldehyde (substrate)

-

β-Nicotinamide adenine (B156593) dinucleotide phosphate (B84403) (NADPH)

-

Sodium phosphate buffer (pH 6.2)

-

96-well UV-transparent microplate

-

Microplate reader capable of measuring absorbance at 340 nm

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions in the assay buffer.

-

In a 96-well plate, add the following to each well:

-

Sodium phosphate buffer

-

NADPH solution (final concentration ~0.15 mM)

-

Aldose reductase solution

-

Varying concentrations of this compound or vehicle control.

-

-

Incubate the plate at room temperature for 10 minutes.

-

Initiate the reaction by adding DL-glyceraldehyde solution (final concentration ~10 mM).

-

Immediately measure the decrease in absorbance at 340 nm every 30 seconds for 10 minutes. The decrease in absorbance corresponds to the oxidation of NADPH.

-

Calculate the rate of reaction (ΔA340/min) for each concentration of the inhibitor.

-

Determine the percent inhibition relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.

Protocol 2: Ex Vivo Organ Culture of Lenses

This protocol uses isolated lenses cultured in a high-sugar medium to model cataract development and assess the effect of this compound on sorbitol accumulation.

Materials:

-

Freshly isolated lenses from rats or other suitable animals

-

Medium 199 or other suitable culture medium

-

High concentration of glucose or galactose (e.g., 30-50 mM)

-

This compound

-

Penicillin-streptomycin solution

-

Incubator (37°C, 5% CO2)

-

Homogenizer

-

Reagents for sorbitol assay (e.g., sorbitol dehydrogenase-based enzymatic assay)

Procedure:

-

Aseptically dissect lenses from enucleated eyes and place them in culture medium.

-

Place individual lenses in separate wells of a 24-well plate containing culture medium supplemented with a high concentration of glucose or galactose.

-

Add different concentrations of this compound or vehicle to the respective wells. Include a normal glucose control group.

-

Incubate the lenses for a specified period (e.g., 24-72 hours).

-